molecular formula C14H21N3O B2527554 [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine CAS No. 267416-91-1

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine

Cat. No.: B2527554
CAS No.: 267416-91-1
M. Wt: 247.342
InChI Key: WYNNHGYMGNNUFV-UHFFFAOYSA-N
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Description

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is a chemical compound with the CAS registry number 267416-91-1 and a molecular formula of C14H21N3O, yielding a molecular weight of 247.34 g/mol . Its structure can be represented by the SMILES notation CC(C(N1CCN(C2=CC=C(C=C2)N)CC1)=O)C, featuring a phenylamine group linked to a piperazine ring that is substituted with an isobutyryl moiety . This specific arrangement places it within a family of substituted anilines that are of significant interest in medicinal and organic chemistry research, particularly as building blocks for the synthesis of more complex molecules . Researchers should handle this product with care. It is supplied with the signal word "Warning" and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves and eye/face protection . For proper storage, maintain the product in a dark place, under an inert atmosphere, and at room temperature to ensure its long-term stability . This product is intended for research use only and is not intended for use in human or veterinary diagnosis or therapy. The product is typically shipped as a cold-chain item to preserve its integrity .

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNNHGYMGNNUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-aminophenylpiperazine with isobutyryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Acylation Reactions

The primary aromatic amine undergoes acylation with acyl chlorides or acid anhydrides. Key findings:

Reaction with Ethanoyl Chloride

CH3COCl+2C6H5NH2CH3CONHC6H5+C6H5NH3+Cl\text{CH}_3\text{COCl} + 2\text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CONHC}_6\text{H}_5 + \text{C}_6\text{H}_5\text{NH}_3^+ \text{Cl}^-

  • Conditions : Room temperature, no catalyst required .

  • Products : N-Phenylethanamide (acetanilide) and phenylammonium chloride .

Reaction with Acetic Anhydride

(CH3CO)2O+2C6H5NH2CH3CONHC6H5+CH3COONH3C6H5+(\text{CH}_3\text{CO})_2\text{O} + 2\text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CONHC}_6\text{H}_5 + \text{CH}_3\text{COO}^- \text{NH}_3\text{C}_6\text{H}_5^+

  • Conditions : Heating at 50–60°C for 1–2 hours .

  • Products : N-Phenylethanamide and phenylammonium ethanoate .

Piperazine Ring Functionalization

The piperazine moiety participates in nucleophilic substitution and alkylation:

Alkylation with Cyclopropylmethyl Bromide

  • Reagents : Cyclopropylmethyl bromide, diisopropylethylamine (DIPEA).

  • Conditions : Reflux in acetonitrile for 12 hours .

  • Product : N-Cyclopropylmethyl-piperazine derivative (yield: 82%) .

Acylation with Acid Chlorides

  • Example : Reaction with 5-nitro-furan-2-carbonyl chloride.

  • Conditions : Ambient temperature, DIPEA as base .

  • Product : Piperazine-substituted amide (yield: 89%) .

Oxidative and Reductive Transformations

Nitro Reduction

  • Reagents : H₂/Pd-C in ethanol .

  • Conditions : 25°C, 4–6 hours .

  • Application : Converts nitro intermediates to anilines during multi-step synthesis .

Oxidation of Thioether to Sulfone

  • Reagents : m-Chloroperbenzoic acid (mCPBA).

  • Conditions : Dichloromethane, 0°C to room temperature .

  • Product : Sulfone derivatives (yield: 20%) .

Reaction Conditions and Catalysis

Optimal parameters for stability and yield:

ParameterRequirementSource
Temperature0–60°C (prevents degradation)
AtmosphereInert (N₂/Ar) to avoid oxidation
CatalystsBrønsted acids (e.g., mandelic acid)
SolventsChloroform, acetonitrile, ethanol

Reaction Mechanisms

Acylation Mechanism

  • Protonation of the amine by Brønsted acid (e.g., mandelic acid

Scientific Research Applications

Medicinal Chemistry

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to modulate neurotransmitter activity, making it a candidate for developing drugs targeting neurological disorders. Research indicates its potential in treating conditions such as depression and anxiety by influencing serotonin and dopamine receptors.

Biological Research

In biological studies, this compound is utilized to investigate the effects of piperazine derivatives on various biological systems. It has been shown to interact with specific receptors in the central nervous system, contributing to research aimed at understanding neurological pathways and developing new therapeutic agents.

Industrial Applications

In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for applications in synthesizing polymers and other advanced materials, enhancing their properties for specific uses.

Case Study 1: Neurotransmitter Modulation

A study published in "Bioorganic & Medicinal Chemistry Letters" explored compounds related to this compound that inhibit specific protein kinases involved in cell signaling pathways. These findings suggest potential applications in cancer therapy by targeting aberrant kinase activity, which is often implicated in tumor growth and progression .

Case Study 2: Antifungal Activity

Another investigation focused on piperazine derivatives similar to this compound demonstrated antifungal properties against human pathogenic fungi such as Aspergillus species. This highlights its potential use in developing antifungal treatments for immunocompromised patients .

Mechanism of Action

The mechanism of action of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine . This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric and neurological disorders.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine
  • CAS Registry Number : 267416-91-1
  • Molecular Formula : C₁₄H₂₁N₃O
  • Molecular Weight : 247.34 g/mol
  • SMILES : CC(C)C(=O)N1CCN(CC1)c2ccc(cc2)N
  • InChIKey : WYNNHGYMGNNUFV-UHFFFAOYSA-N

Physical Properties :

  • Melting Point: Not explicitly reported, but typical for aromatic amines (150–250°C range).
  • Boiling Point : Estimated >300°C (based on molecular weight and polarity).
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine and amine groups.

Applications : Primarily used in research settings for drug discovery, particularly in synthesizing compounds targeting central nervous system (CNS) receptors or enzymes due to the piperazine moiety’s blood-brain barrier permeability .

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

Example : [3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine (CAS: 701220-40-8)

  • Key Difference : Chlorine atom at the 3-position of the phenyl ring.
  • Bioactivity: Chlorination may enhance metabolic stability or alter binding affinity in enzyme inhibition assays .

Piperazine Derivatives with Heterocyclic Attachments

Example : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine ()

  • Key Features :
    • Indole Moiety : Introduces planar aromaticity, promoting π-π stacking in protein binding pockets.
    • Fluorine Substituent : Enhances electronegativity, improving binding affinity (e.g., in p97 ATPase inhibitors) and metabolic stability .
  • Comparison : The absence of a heterocycle in the target compound limits its interaction with hydrophobic enzyme pockets but simplifies synthesis.

Bulky Aromatic Substituents

Example : N-[(E)-Biphenyl-4-ylmethylene]-4-(4-chlorobenzyl)piperazin-1-amine ()

  • Comparison : The target compound’s smaller phenylamine group (MW 247 g/mol) may offer better solubility and easier derivatization .

Piperazine-Containing Pyrimidines

Example : N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()

  • Key Features :
    • Pyrimidine Core : A nitrogen-rich heterocycle that enhances hydrogen-bonding capabilities, useful in kinase inhibitor design.
  • Comparison : The pyrimidine scaffold diverges significantly from the phenylamine structure, leading to distinct pharmacokinetic profiles .

Data Tables for Comparative Analysis

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₄H₂₁N₃O 247.34 Phenylamine, isobutyryl
[3-Chloro- derivative] C₁₄H₂₀ClN₃O 281.79 3-Cl, phenylamine
Biphenyl derivative C₂₄H₂₃ClN₄O 418.92 Biphenyl, 4-Cl-benzyl
Indole-fluoro derivative C₂₆H₃₁FN₆O 462.56 5-F-indole, isopropyl

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Impact on Activity Example Compound
Chlorine (Cl) Electron-withdrawing ↑ Metabolic stability, ↓ basicity [3-Chloro- derivative]
Fluorine (F) Electron-withdrawing ↑ Binding affinity, ↑ lipophilicity Indole-fluoro derivative
Biphenyl Hydrophobic ↑ Membrane permeability, ↓ solubility Biphenyl derivative
Pyrimidine Hydrogen-bonding ↑ Target selectivity Pyrimidine derivative

Biological Activity

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with an isobutyryl group and a phenyl moiety. This structural configuration is crucial for its biological activity, particularly in modulating inflammatory pathways.

Table 1: Structural Characteristics

Component Description
Piperazine Ring A six-membered ring with two nitrogen atoms.
Isobutyryl Group A branched chain carbonyl group that enhances lipophilicity.
Phenyl Moiety Provides aromatic stability and potential interaction sites.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives with similar structures can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells (HBE) when stimulated by lipopolysaccharides (LPS).

At a concentration of 5 μM, certain derivatives demonstrated inhibition rates of up to 77% for IL-6 and 87% for IL-8, indicating a strong anti-inflammatory potential .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using MTT assays on HBE cells. Most compounds showed low cytotoxicity at concentrations up to 10 μM, suggesting a favorable safety profile for further development. However, some derivatives exhibited cytotoxic effects, necessitating careful selection during drug development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperazine ring and phenyl moiety significantly influence the biological activity of the compound. For example:

  • Amino Substitutions: Compounds with amino groups at specific positions on the phenyl ring showed enhanced anti-inflammatory activity compared to others.
  • Alkyl Chain Variations: The introduction of different alkyl chains can modulate lipophilicity and receptor binding affinity.

Table 2: Summary of Biological Activities

Compound IL-6 Inhibition (%) IL-8 Inhibition (%) Cytotoxicity (MTT assay)
Compound 6h77%87%Low
Compound AZD-163%49%Low
Control (Indomethacin)--Moderate

Case Studies and Research Findings

A notable study involved testing various derivatives in an animal model of acute lung injury (ALI). The lead compound demonstrated significant reductions in inflammatory markers and improved survival rates in treated mice compared to controls .

In another case, compounds derived from this compound were tested against cancer cell lines, showing promising results in inhibiting cell proliferation through modulation of key signaling pathways associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine, and how is its purity validated?

  • Synthesis : Multi-step routes often involve coupling reactions between substituted piperazines and phenylamine derivatives. For example, nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions (e.g., ethanol, triethylamine, 140°C in sealed tubes) . Purification typically employs preparative thin-layer chromatography (TLC) or column chromatography .
  • Purity Validation : High-performance liquid chromatography (HPLC) or LC-MS confirms purity (>95%). Structural validation uses 1^1H NMR (e.g., δ 8.60–1.00 ppm for piperazine protons) and ESI-MS (e.g., m/z 238–492 [M+H]+^+) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • General Guidelines : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation. Avoid skin contact, as piperazine derivatives may cause irritation .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Store in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.11–8.62 ppm, piperazine methyl groups at δ 1.09–1.56 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 238–492 [M+H]+^+) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles for isobutyryl-piperazine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology : Systematically modify substituents (e.g., isobutyryl to cyclopropylmethyl) and evaluate activity via kinase inhibition assays (e.g., Src family kinases) or cytotoxicity screens. Compare with analogs like [4-(4-(cyclopropylmethyl)piperazin-1-yl)phenyl]amine (IC50_{50} values in nM ranges) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase II) .

Q. What experimental strategies identify biological targets for this compound?

  • Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates. Validate hits via Western blot or ELISA .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., IC50_{50} < 1 µM for kinases like EGFR) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Root-Cause Analysis : Compare assay conditions (e.g., pH, temperature, cell lines). For example, activity discrepancies in cytotoxicity may arise from varying incubation times (24 vs. 48 hours) .
  • Reproducibility : Validate findings using orthogonal methods (e.g., in vitro enzyme assays vs. cell-based assays) .

Q. What challenges arise in optimizing the solubility and formulation of this compound for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Formulation : Develop nanoemulsions or liposomes to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

Q. What crystallographic challenges are associated with resolving the structure of this compound?

  • Data Collection : High-resolution X-ray diffraction (≥0.8 Å) is required to resolve flexible piperazine rings. Address twinning or disorder using SHELXD for phase refinement .
  • Refinement : Apply anisotropic displacement parameters and restraints for isobutyryl groups. Validate with R-factors (<5%) .

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